DL-Lactic acid hemi-ZINC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

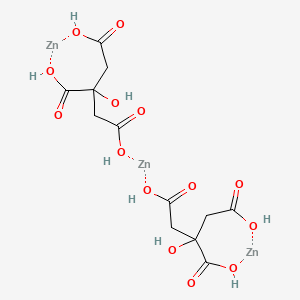

Zinc citrate is a zinc salt of citric acid, known for its high bioavailability and effectiveness in supporting the body’s zinc nutritional status . It is commonly used in dietary supplements to address zinc deficiency, which is crucial for numerous aspects of cellular metabolism, immune function, and overall health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc citrate can be synthesized by reacting zinc oxide with citric acid. The reaction typically involves mixing citric acid, zinc oxide, and water in specific proportions, followed by heating the mixture to facilitate the chemical reaction . The reaction conditions often include maintaining a temperature between 40-60°C and allowing the reaction to proceed for 60-70 minutes .

Industrial Production Methods: In industrial settings, zinc citrate is produced by reacting zinc oxide with citric acid in a solvent, followed by agitation until a clear solution is obtained . The process may also involve additional steps such as filtration, drying, and packaging to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc citrate undergoes various chemical reactions, including:

Substitution Reactions: Zinc reacts with citric acid to form zinc citrate and dihydrogen.

Oxidation-Reduction Reactions: Zinc can react with water vapor at high temperatures to form zinc oxide and hydrogen gas.

Common Reagents and Conditions:

Citric Acid: Used in the synthesis of zinc citrate.

Zinc Oxide: A common reagent in the preparation of zinc citrate.

Major Products Formed:

Applications De Recherche Scientifique

Zinc citrate has a wide range of applications in scientific research, including:

Mécanisme D'action

Zinc citrate exerts its effects by increasing serum zinc levels, which enhances the body’s zinc reserves and ensures the optimal functioning of zinc-dependent enzymes and proteins . Zinc acts as a cofactor for over 300 enzymes involved in protein synthesis, lipid metabolism, and DNA synthesis . It also regulates gene expression through zinc finger proteins, influencing cell growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Zinc Gluconate: Another zinc salt with similar applications but lower solubility and absorption rate compared to zinc citrate.

Zinc Oxide: Used in various industrial applications but has lower bioavailability compared to zinc citrate.

Uniqueness of Zinc Citrate: Zinc citrate stands out due to its high bioavailability and solubility, making it a preferred choice for addressing zinc deficiency and supporting overall health . Its effectiveness in oral care products and dietary supplements further highlights its versatility and importance in various fields .

Propriétés

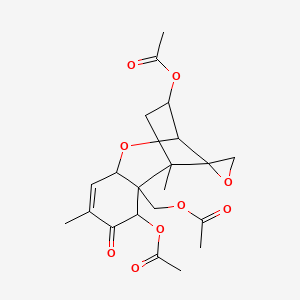

Formule moléculaire |

C12H16O14Zn3 |

|---|---|

Poids moléculaire |

580.4 g/mol |

Nom IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;zinc |

InChI |

InChI=1S/2C6H8O7.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |

Clé InChI |

BFDFBVDPAJCXMB-UHFFFAOYSA-N |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn].[Zn].[Zn] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)

amine](/img/structure/B13413433.png)